An In-depth Technical Guide to the Chemical Properties of Cbz-D-prolinol
An In-depth Technical Guide to the Chemical Properties of Cbz-D-prolinol
For Researchers, Scientists, and Drug Development Professionals
(R)-Benzyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate, commonly known as Cbz-D-prolinol, is a chiral amino alcohol of significant interest in synthetic organic chemistry and drug discovery. As a derivative of the naturally occurring amino acid D-proline, it serves as a versatile chiral building block for the synthesis of complex molecular architectures, particularly active pharmaceutical ingredients (APIs). The presence of the benzyloxycarbonyl (Cbz) protecting group on the pyrrolidine nitrogen provides stability during multi-step syntheses, while the primary alcohol offers a reactive handle for further functionalization. Its D-configuration makes it a valuable tool for introducing specific stereochemistry into target molecules.[1][2]
Physicochemical and Spectroscopic Properties
Cbz-D-prolinol is typically available as a colorless to yellow liquid or a low-melting solid at room temperature. Its chiral nature is one of its most critical properties, influencing the stereochemical outcome of reactions in which it participates.
Quantitative Data Summary
The key physicochemical properties of Cbz-D-prolinol are summarized in the table below. It is important to note that due to its nature as a synthetic intermediate, some physical properties like a precise boiling point at standard pressure are not widely reported.
| Property | Value | Source(s) |
| CAS Number | 72597-18-3 | [3][4][5] |
| Molecular Formula | C₁₃H₁₇NO₃ | [3] |
| Molecular Weight | 235.28 g/mol | [5] |
| Appearance | Colorless to yellow liquid or semi-solid | |
| Density | ~1.135 g/cm³ at 25 °C | [3][5][6] |
| Refractive Index (n²⁰/D) | ~1.5396 | [5][6] |
| Flash Point | > 110 °C (> 230 °F) | [3][6] |
| Solubility | Expected to be soluble in polar organic solvents such as methanol, ethanol, chloroform, dichloromethane, and ethyl acetate. | Inferred from structure |
Spectroscopic Data (Predicted)
¹H NMR (Proton NMR):
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Aromatic Protons (C₆H₅): A multiplet is expected in the range of δ 7.2-7.4 ppm, corresponding to the five protons on the phenyl ring of the Cbz group.
-
Benzyl Protons (CH₂-Ph): A singlet or a pair of doublets (due to rotational hindrance) would appear around δ 5.1-5.2 ppm for the two protons of the benzylic methylene group.
-
Pyrrolidine Ring Protons:
-
The proton on the chiral center (C2) adjacent to the hydroxymethyl group is expected around δ 4.0-4.2 ppm.
-
The protons of the hydroxymethyl group (CH₂OH) would likely appear as a multiplet between δ 3.5-3.8 ppm.
-
The protons on the nitrogen-adjacent carbon (C5) are expected around δ 3.3-3.5 ppm.
-
The remaining pyrrolidine ring protons (C3, C4) would appear as multiplets in the upfield region, typically between δ 1.8-2.2 ppm.
-
-
Alcohol Proton (OH): A broad singlet whose chemical shift is concentration and solvent-dependent, typically between δ 2.0-4.0 ppm.
¹³C NMR (Carbon NMR):
-
Carbonyl Carbon (C=O): A signal is expected around δ 155 ppm for the carbamate carbonyl carbon.
-
Aromatic Carbons (C₆H₅): Signals for the aromatic carbons of the Cbz group would appear in the δ 127-137 ppm region.
-
Benzyl Carbon (CH₂-Ph): The carbon of the benzylic methylene group is expected around δ 67 ppm.
-
Pyrrolidine Ring Carbons:
-
The chiral carbon (C2) is expected around δ 60 ppm.
-
The hydroxymethyl carbon (CH₂OH) would appear around δ 65 ppm.
-
The nitrogen-adjacent carbon (C5) is expected around δ 47 ppm.
-
The other two ring carbons (C3, C4) would have signals in the δ 23-30 ppm range.
-
Experimental Protocols
The most common method for the preparation of Cbz-D-prolinol is the reduction of its corresponding carboxylic acid, N-Cbz-D-proline.
Synthesis of Cbz-D-prolinol via Reduction of N-Cbz-D-proline
This protocol outlines the reduction of the carboxylic acid functional group using Lithium Aluminum Hydride (LiAlH₄), a powerful reducing agent.
Materials:
-
N-Cbz-D-proline
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Hexanes
-
Silica Gel (for column chromatography)
Procedure:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet is charged with a suspension of LiAlH₄ (1.5 equivalents) in anhydrous THF under a nitrogen atmosphere.
-
Addition of Starting Material: A solution of N-Cbz-D-proline (1.0 equivalent) in anhydrous THF is added dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath). The addition should be slow to control the exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Work-up (Quenching): The reaction mixture is cooled to 0 °C. The excess LiAlH₄ is cautiously quenched by the sequential, dropwise addition of water (X mL), followed by 15% aqueous NaOH solution (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams. This procedure, known as the Fieser work-up, is designed to produce a granular precipitate that is easy to filter.
-
Filtration and Extraction: The resulting slurry is stirred at room temperature for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed thoroughly with ethyl acetate. The combined organic filtrates are collected.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude Cbz-D-prolinol.
Purification by Silica Gel Chromatography
The crude product is purified by flash column chromatography on silica gel.
-
Column Packing: A glass column is packed with silica gel using a slurry method with a non-polar solvent like hexanes.
-
Loading: The crude product is dissolved in a minimal amount of dichloromethane or the eluent and adsorbed onto a small amount of silica gel. The solvent is evaporated, and the dry powder is loaded onto the top of the column.
-
Elution: The product is eluted using a gradient solvent system, typically starting with a mixture of hexanes and ethyl acetate (e.g., 4:1) and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., to 1:1).
-
Fraction Collection: Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Final Concentration: The pure fractions are combined, and the solvent is removed under reduced pressure to afford Cbz-D-prolinol as a pure liquid or solid.
Caption: Workflow for the synthesis and purification of Cbz-D-prolinol.
Role in Drug Development and Signaling Pathways
Cbz-D-prolinol is not typically a direct modulator of signaling pathways itself. Instead, its value lies in its role as a chiral precursor for the synthesis of complex, biologically active molecules that do interact with specific biological targets. The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous drugs and clinical candidates.[7]
Application in Kinase Inhibitor Synthesis
Protein kinases are crucial enzymes that regulate a vast number of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. Consequently, kinase inhibitors are a major class of therapeutic agents. Chiral intermediates like Cbz-D-prolinol are often used to construct the core scaffolds of these inhibitors, ensuring the correct three-dimensional orientation required for potent and selective binding to the kinase active site.
For example, derivatives of prolinol are used in the synthesis of inhibitors targeting kinases such as Bruton's tyrosine kinase (BTK) and c-Src, which are involved in inflammatory and cancer signaling pathways.[8] The synthesis of complex heterocyclic systems, such as the imidazo[1,5-a]pyrazine core found in some BTK inhibitors, can utilize chiral building blocks derived from Cbz-D-prolinol to establish key stereocenters.
The general workflow involves using Cbz-D-prolinol as a starting material, modifying its hydroxyl group, and incorporating it into a larger molecular framework through a series of coupling and cyclization reactions.
References
- 1. nbinno.com [nbinno.com]
- 2. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]
- 3. benchchem.com [benchchem.com]
- 4. Stereoselective Synthesis of Quaternary Proline Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-BENZYL 2-(5-BROMO-1H-INDOLE-3-CARBONYL) PYRROLIDINE-1-CARBOXYLATE – CHEM-IS-TRY Inc [chem-is-try.com]
- 6. researchgate.net [researchgate.net]
- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]
- 8. Specific rotation - Wikipedia [en.wikipedia.org]
